N-[(2-fluorophenyl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
Description
N-[(2-fluorophenyl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Properties
Molecular Formula |
C13H12FN3O2 |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C13H12FN3O2/c14-11-5-2-1-4-10(11)8-15-12(18)9-17-13(19)6-3-7-16-17/h1-7H,8-9H2,(H,15,18) |
InChI Key |
HSHUNCVDQSCVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC=N2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2-fluorophenyl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves several steps. One common method includes the reaction of 2-fluorobenzylamine with ethyl 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetate under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
N-[(2-fluorophenyl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents using appropriate reagents and conditions.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyridazinone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[(2-fluorophenyl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide can be compared with similar compounds such as:
N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide: This compound has a methoxybenzenesulfonyl group instead of a fluorophenyl group, which can lead to different chemical and biological properties.
2-(6-chloro-3-{[2,2-difluoro-2-(1-oxido-2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluorophenyl)methyl]acetamide: The presence of chloro and difluoro groups can significantly alter the reactivity and interactions of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
